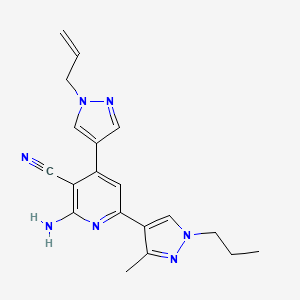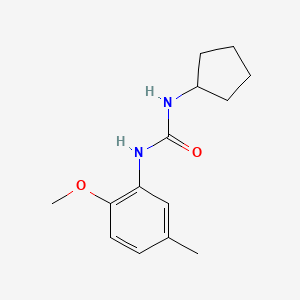![molecular formula C19H14INO B5304473 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of benzoquinoline derivatives and has been shown to possess anticancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.
作用機序
The mechanism of action of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its ability to inhibit the activity of CK2 and CK2α, which are enzymes that play a critical role in cell proliferation and survival. By inhibiting the activity of these enzymes, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to inhibit the activity of certain transcription factors that are involved in cancer cell proliferation, such as nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
Studies have shown that 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the apoptotic pathway. Additionally, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to inhibit the activity of certain proteins involved in cell cycle regulation, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). This compound has also been shown to inhibit the expression of certain genes involved in cancer cell survival, such as B-cell lymphoma 2 (Bcl-2) and survivin.
実験室実験の利点と制限
One of the main advantages of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in humans.
合成法
The synthesis of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 2-iodoaniline with 2-aminobenzoic acid in the presence of a catalyst such as copper(II) acetate to form the intermediate compound, 2-(2-iodophenyl)benzo[f]quinoline-4-carboxylic acid. This intermediate is then reduced using sodium borohydride to yield the final product, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.
科学的研究の応用
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in cancer research. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of certain enzymes involved in cancer cell proliferation, such as casein kinase 2 (CK2) and protein kinase CK2α.
特性
IUPAC Name |
1-(2-iodophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRDIQGBQPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)
![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)

![5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
